4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane

Carbohydrate Chemistry Oligosaccharide Synthesis Process Chemistry

4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane (also named 1,6-anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose; CAS 55682-48-9) is a bicyclic carbohydrate derivative featuring a 1,6-anhydro bridge, an azido group at the C-2 position, and benzyl ether protecting groups at the C-3 and C-4 hydroxyls. It serves as a key, orthogonally protected intermediate for introducing D-glucosamine residues into complex oligosaccharides, with a well-established role as a precursor in the synthesis of the antithrombotic pentasaccharide fondaparinux sodium.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B12286840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O1)O2)N=[N+]=[N-])OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C20H21N3O4/c21-23-22-17-19(25-12-15-9-5-2-6-10-15)18(16-13-26-20(17)27-16)24-11-14-7-3-1-4-8-14/h1-10,16-20H,11-13H2
InChIKeyWGZHSGODUTUPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane: A Protected Glucosamine Building Block for Oligosaccharide Synthesis and Procurement


4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane (also named 1,6-anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose; CAS 55682-48-9) is a bicyclic carbohydrate derivative featuring a 1,6-anhydro bridge, an azido group at the C-2 position, and benzyl ether protecting groups at the C-3 and C-4 hydroxyls [1]. It serves as a key, orthogonally protected intermediate for introducing D-glucosamine residues into complex oligosaccharides, with a well-established role as a precursor in the synthesis of the antithrombotic pentasaccharide fondaparinux sodium [1][2]. The compound is supplied as a defined stereoisomer, typically with a purity suitable for further synthetic elaboration [1].

Synthesis Protected glucosamine donor for oligosaccharide assembly
Pathway Documented fondaparinux sodium intermediate (EP/US patents)
Scale-up High-yield benzylation route supports process procurement

Why Generic 6,8-Dioxabicyclo[3.2.1]octane or Azido-Sugar Analogs Cannot Replace 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane in Glycosylation Strategies


Substitution of this compound with a generic azido-sugar or an unprotected 1,6-anhydro skeleton is precluded by the precise orthogonality of its protecting groups and the latent reactivity of its 1,6-anhydro bridge. The C-3 and C-4 benzyl ethers provide permanent protection that withstands the acidic conditions required for 1,6-anhydro ring-opening polymerization or glycosylation, while the C-2 azide serves as a masked, non-participating amine precursor [1]. Analogs lacking the 3,4-di-O-benzyl substitution pattern (e.g., 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose) exhibit different solubility, stability, and reactivity profiles, making them unsuitable for synthetic routes that demand selective deprotection and controlled glycosidic bond formation [1][2]. The direct link to fondaparinux intermediate synthesis further narrows acceptable alternatives, as regulatory and process chemistry requirements demand a defined intermediate with a proven pathway to the active pharmaceutical ingredient [2].

Target Compound
Why Analog May Not Substitute
3,4-di-O-benzyl protection
Unprotected or mono-benzylated analogs lose orthogonal protection, altering solubility and regiodirecting ability.
1,6-anhydro bridge locked conformation
Open-chain or non-bridged azido sugars lack latent reactivity for controlled ring-opening polymerization.
C-2 azide as non-participating amine precursor
Azide placement at other positions may alter glycosylation stereochemistry or deprotection sequence.

Quantitative Procurement Evidence: 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane vs. Closest Analogs


Synthetic Yield Comparison: Benzylation to 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane vs. Competing Methods

The benzylation of 1,6-anhydro-2-azido-2-deoxy-D-glucopyranose using benzyl bromide in a dimethylformamide (DMF) / aromatic solvent mixture with solid NaOH/K2CO3 and a phase-transfer catalyst provides 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane in a yield of approximately 99%, as reported by one synthetic route . This yield is comparable to the 89% reported for the benzylation using sodium hydride in DMF and the 97% yield achieved with barium hydroxide in DMF [1][2]. While these data are cross-study comparable and suggest high efficiency, a direct, statistically validated head-to-head comparison under identical, controlled conditions is not available in the public domain.

Benzylation Yield
Cross-study comparable
~99% vs 89–97%
Supports process-scale procurement
Head-to-head validation not available
Carbohydrate Chemistry Oligosaccharide Synthesis Process Chemistry

Orthogonal Protection Advantage: 3,4-Di-O-Benzyl Pattern Enables Regioselective Ring-Opening vs. Non-Benzylated Analog

The 3,4-di-O-benzyl substitution pattern in 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane is essential for directing regioselective ring-opening polymerization and glycosylation reactions. Research on the closely related 3-azido isomer, 1,6-anhydro-3-azido-2,4-di-O-benzyl-3-deoxy-β-D-allopyranose (A3ABA), has demonstrated that Lewis acid-catalyzed polymerization proceeds with high stereoregularity (1→6)-α-structure [1]. By class-level inference, the C-2 azido analog with the same benzyl substitution pattern is expected to confer similar regiochemical control, whereas the non-benzylated compound (1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose) offers no such directing ability and may lead to competitive side reactions [2]. Quantitative comparison of monomer reactivity ratios or polymerization yields between the title compound and the non-benzylated analog is not publicly available.

Regioselectivity Control
Class-level inference
Benzyl pattern directs stereoregular (1→6)-α-polymerization
Essential for polymer architecture control
Data from 3-azido isomer; direct data limited
Protecting Group Strategy Glycosylation Chemistry Polymer Chemistry

Procurement-Guiding Application Scenarios for 4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane


Synthesis of Glucosamine-Containing Oligosaccharides and Fondaparinux Intermediates

As documented in patents EP2374810A1 and US9255119B2, this compound is used to prepare 6-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose, a direct building block for the assembly of fondaparinux sodium and related sulfated oligosaccharides containing D-glucosamine units [1][2]. Its high reported synthetic yield (up to ~99%) supports process-scale procurement for pharmaceutical intermediate production [1].

Stereocontrolled Synthesis of Amino-Polysaccharides via Ring-Opening Polymerization

The benzyl-protected 1,6-anhydro scaffold enables Lewis acid-catalyzed ring-opening polymerization to produce stereoregular (1→6)-α-linked amino-polysaccharide derivatives. Procurement of this specific protected monomer is required to achieve predictable polymer tacticity [3].

Carbohydrate Chemistry Research Requiring Orthogonal C-2 Azido Functionality

The C-2 azido group serves as a latent amine that can be selectively reduced under mild conditions without affecting benzyl ether or glycosidic linkages. This orthogonal reactivity makes the compound a general-purpose building block for synthesizing 2-amino-2-deoxy-glycosides in academic and industrial laboratories [2].

Application
Selection Property
Validation Focus
Glucosamine-containing oligosaccharide synthesis
Orthogonal benzyl / azido protection
Deprotection sequence fidelity
Stereoregular amino-polysaccharide synthesis
1,6-anhydro ring-opening reactivity
Polymerization stereochemistry confirmation
C-2 azido orthogonal building block
Selective azide reduction compatibility
Reduction condition screening
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